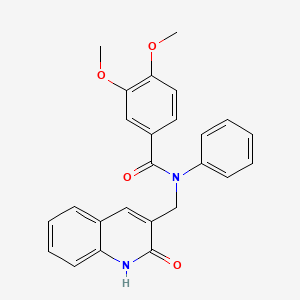
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . The resulting quinoline derivative is then functionalized to introduce the hydroxy and methoxy groups.
The final step involves the condensation of the functionalized quinoline with 3,4-dimethoxybenzoyl chloride and aniline under basic conditions to form the target compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline amines.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells . It may also inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)propionamide
- N-(2-{[(2-hydroxyquinolin-3-yl)methyl]amino}ethyl)acetamide
- N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide
Uniqueness
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-13-12-18(15-23(22)31-2)25(29)27(20-9-4-3-5-10-20)16-19-14-17-8-6-7-11-21(17)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPRAHRNUQYCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
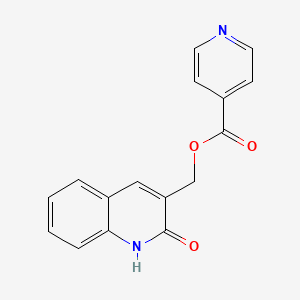
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7686289.png)
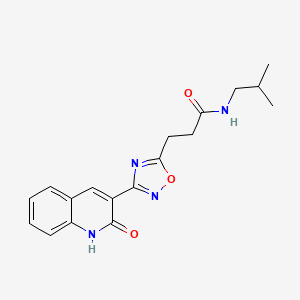
![N-[(furan-2-yl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686306.png)
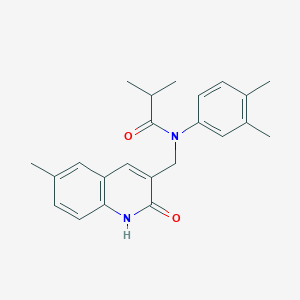
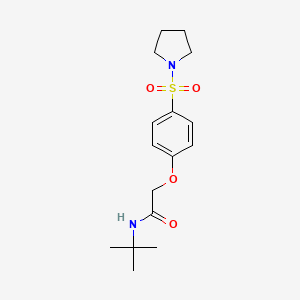
![1-(4-Methoxyphenyl)-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine](/img/structure/B7686324.png)
![N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7686327.png)
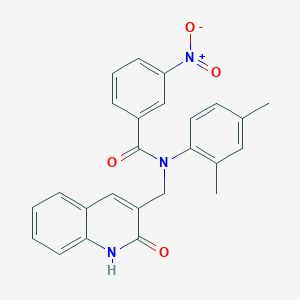

![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7686346.png)
![1-[(2,6-Dichlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7686353.png)
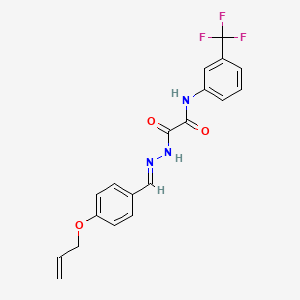
![2-(4-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686376.png)
